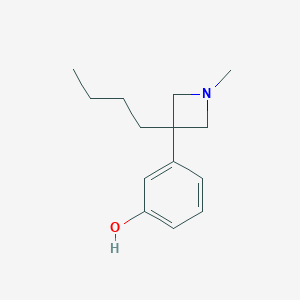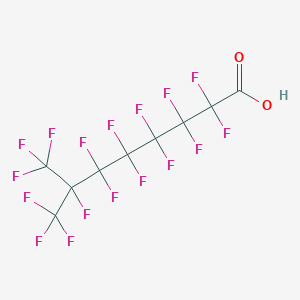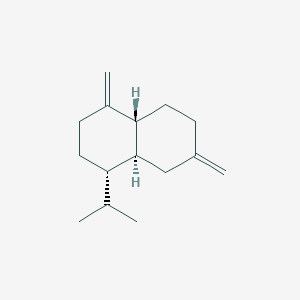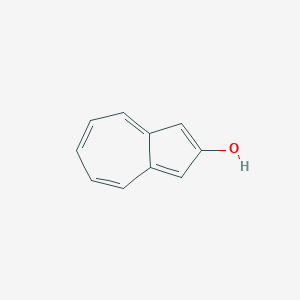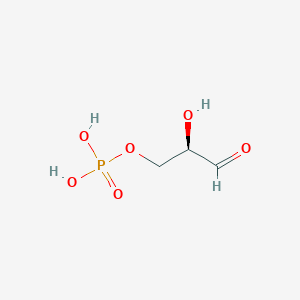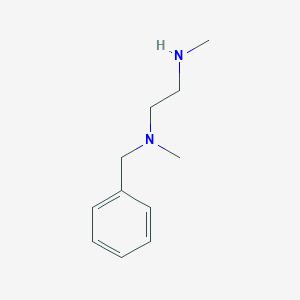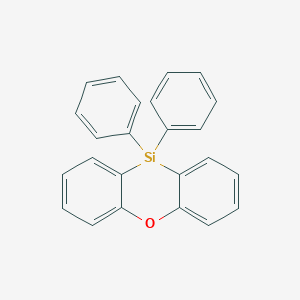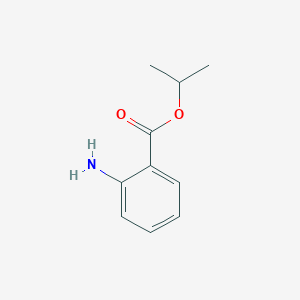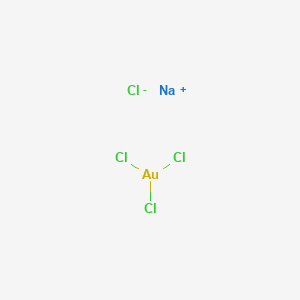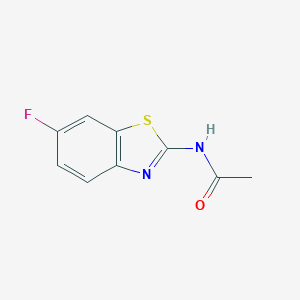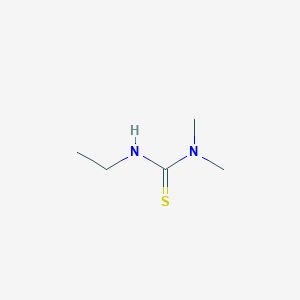
2-Butenediol 1,4-diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenediol 1,4-diacrylate, also known as diacrylate, is a chemical compound that belongs to the class of dienes. It is widely used in the field of polymer chemistry due to its ability to polymerize with a variety of monomers. Diacrylate is a versatile compound that has a wide range of applications in various fields, including the biomedical industry, electronics, and coatings.
Mechanism Of Action
The mechanism of action of 2-Butenediol 1,4-diacrylate involves the polymerization of the compound with a variety of monomers. The resulting polymer is a cross-linked network that has unique physical and chemical properties. The polymerization reaction is initiated by the presence of a free radical initiator, which generates free radicals that react with the monomers to form the polymer.
Biochemical And Physiological Effects
Diacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, studies have shown that exposure to 2-Butenediol 1,4-diacrylate can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling 2-Butenediol 1,4-diacrylate.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Butenediol 1,4-diacrylate in lab experiments include its versatility and ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. However, the limitations of 2-Butenediol 1,4-diacrylate include its low solubility in water and its tendency to form cross-linked networks, which can make it difficult to control the properties of the resulting polymer.
Future Directions
There are many future directions for research involving 2-Butenediol 1,4-diacrylate. One area of research is the development of new materials for use in the biomedical industry, including drug delivery and tissue engineering. Another area of research is the development of new coatings and adhesives for use in the electronics industry. Additionally, research can be focused on improving the properties of 2-Butenediol 1,4-diacrylate-based materials, including their mechanical strength and biocompatibility.
Synthesis Methods
The synthesis of 2-Butenediol 1,4-2-Butenediol 1,4-diacrylate can be achieved through the reaction of butenediol with acryloyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a clear, viscous liquid that is soluble in most organic solvents.
Scientific Research Applications
Diacrylate is widely used in scientific research due to its ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. Diacrylate is commonly used in the synthesis of hydrogels, which have a wide range of applications in the biomedical industry, including drug delivery and tissue engineering.
properties
CAS RN |
18621-76-6 |
|---|---|
Product Name |
2-Butenediol 1,4-diacrylate |
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
4-prop-2-enoyloxybut-2-enyl prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2 |
InChI Key |
ZJWKFUBDXPALAF-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC(=O)OC/C=C/COC(=O)C=C |
SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
Canonical SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
Other CAS RN |
18621-76-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
